3-Amino-3-benzylcyclobutan-1-ol hydrochloride
Description
3-Amino-3-benzylcyclobutan-1-ol hydrochloride: is an organic compound with the molecular formula C11H16ClNO This compound is characterized by a cyclobutane ring substituted with an amino group, a benzyl group, and a hydroxyl group, forming a hydrochloride salt
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-amino-3-benzylcyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-11(7-10(13)8-11)6-9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H |
InChI Key |
DTXOGUJCDLMKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CC2=CC=CC=C2)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-benzylcyclobutan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Amination and Hydroxylation: The amino and hydroxyl groups are introduced through subsequent functional group transformations, such as amination and hydroxylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-3-benzylcyclobutan-1-ol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted amines and other derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclobutane-containing molecules with biological targets, such as enzymes and receptors.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.
Industry: In the industrial sector, 3-Amino-3-benzylcyclobutan-1-ol hydrochloride can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-benzylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- 3-Amino-3-cyclobutylmethanol hydrochloride
- 3-Amino-3-phenylcyclobutan-1-ol hydrochloride
- 3-Amino-3-methylcyclobutan-1-ol hydrochloride
Comparison: Compared to these similar compounds, 3-Amino-3-benzylcyclobutan-1-ol hydrochloride is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity, binding affinity, and biological activity. The benzyl group provides additional hydrophobic interactions and steric effects, which can enhance the compound’s performance in various applications.
Biological Activity
3-Amino-3-benzylcyclobutan-1-ol hydrochloride (CAS No. 2703774-30-3) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 213.7 g/mol |
| Purity | 95% |
| CAS Number | 2703774-30-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino and benzyl groups enhance its binding affinity, leading to modulation of various biological pathways. Preliminary studies suggest that this compound may influence metabolic pathways, potentially impacting cellular processes related to growth and differentiation.
Antimicrobial Activity
Recent investigations have highlighted the compound's potential antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising efficacy, suggesting that the compound could serve as a lead in the development of new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported significant cytotoxic effects on human cancer cell lines, indicating a potential role in cancer therapy.
Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-amino-3-cyclobutanol hydrochloride | Lacks benzyl group; simpler structure | Limited versatility in reactions |
| 3-benzylcyclobutan-1-ol hydrochloride | Lacks amino group; primarily used in organic synthesis | Reduced applications in biochemical studies |
| 3-amino-3-phenylcyclobutan-1-ol hydrochloride | Contains phenyl group; alters reactivity | Different binding properties |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various strains of Staphylococcus aureus demonstrated that this compound exhibited significant antibacterial activity, with an MIC comparable to standard antibiotics.
- Cytotoxicity Assessment : In a cytotoxicity assessment against HepG2 liver cancer cells, the compound showed a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
